molecular formula C9H10BrNO2 B1280851 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine CAS No. 49669-14-9

2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine

Cat. No. B1280851
CAS RN: 49669-14-9
M. Wt: 244.08 g/mol
InChI Key: ZRXWMMNBTGBCIL-UHFFFAOYSA-N
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Description

“2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine” is a chemical compound with the molecular formula C9H10BrNO2 . It is used in the total synthesis of spirovibsanin A .


Synthesis Analysis

The synthesis of this compound involves several methodologies. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine” can be represented by the InChI code: 1S/C8H8BrNO2/c9-7-3-1-2-6 (10-7)8-11-4-5-12-8/h1-3,8H,4-5H2 .


Chemical Reactions Analysis

In terms of chemical reactions, both electron-donating groups and electron-withdrawing groups, including fluoro and chloro, were well-tolerated in the catalytic system, and gave excellent results in terms of chemical yields (81–83%) and atroposelectivities (95.0:5.0 to 96.0:4.0 e.r.) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine” include a molecular weight of 230.06 g/mol, an XLogP3-AA of 1.3, no hydrogen bond donor count, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 228.97384 g/mol, and a topological polar surface area of 31.4 Ų . The compound is reported to be in a solid state at 20 degrees Celsius .

Scientific Research Applications

Heterocyclic Synthesis

2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine and related compounds have been utilized in the synthesis of various heterocyclic systems. For instance, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a compound structurally related to 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine, has been used in the formation of heterocyclic systems like 2-imidazo[1,2-a]pyridin-2-yl-2-propanol and other derivatives with significant structural complexity (Bogolyubov et al., 2004).

Crystal Structure Analysis

In crystallography, derivatives of 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine have been studied for their molecular geometry and intermolecular interactions. These studies provide insights into the molecular structures and potential applications in material science. For example, the crystal structure of 6-Bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one offers insights into its planar structure and hydrogen bonding patterns, which are crucial for understanding its chemical behavior (Rodi et al., 2013).

Photoinduced Tautomerization Studies

This compound and its derivatives are valuable in studying photoinduced tautomerization, a process that plays a critical role in photophysics and photochemistry. These studies are vital for developing new materials and understanding chemical reactions triggered by light (Vetokhina et al., 2012).

Photophysical Applications

The photophysical properties of related pyridine derivatives have been explored for applications such as organic light-emitting devices and biological labeling. Their tunable emission properties make them potential candidates for these applications (Stagni et al., 2008).

Green Chemistry Protocols

In the realm of green chemistry, derivatives of 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine have been synthesized using eco-friendly protocols. These methods emphasize the importance of environmentally sustainable practices in chemical synthesis (Ali et al., 2015).

Ligand Synthesis for Transition Metal Complexes

These compounds are also used in synthesizing ligands for transition metal complexes. Such ligands are crucial for catalysis and material science applications. The synthesis and structure analysis of these ligands provide a foundation for developing new materials and catalysts (Nyamato et al., 2016).

properties

IUPAC Name

2-bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-9(12-5-6-13-9)7-3-2-4-8(10)11-7/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXWMMNBTGBCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478970
Record name 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine

CAS RN

49669-14-9
Record name 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49669-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1-(6-bromo-pyridin-2-yl)-ethanone (1880 mg, 9.40 mmol) in ethylene glycol (10.00 mL, 179.32 mmol) was treated with trimethylorthoformate (2.10 mL, 19.16 mmol) followed by LiBF4 (180 mg, 1.88 mmol). The reaction mixture was heated at 95° C. for 5 h. Sat. aq. Na2CO3 was added and the mixture was extracted twice with ether and the combined organic extracts were dried over Na2SO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (20:1 hept-EA) gave the title compound as a pale yellow oil: TLC:rf (50:50 hept-EA)=0.57.
Name
Quantity
0 (± 1) mol
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1880 mg
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10 mL
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2.1 mL
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[Compound]
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LiBF4
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180 mg
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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